molecular formula C11H15BrClNO B1438151 4-(3-Bromophenoxy)piperidine hydrochloride CAS No. 1072944-50-3

4-(3-Bromophenoxy)piperidine hydrochloride

Cat. No. B1438151
CAS RN: 1072944-50-3
M. Wt: 292.6 g/mol
InChI Key: HYIUFMKPWZFLKE-UHFFFAOYSA-N
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Description

“4-(3-Bromophenoxy)piperidine hydrochloride” is a synthetic organic compound with a molecular formula of C11H14BrNO.HCl . It is derived from piperidine and bromophenol, and it belongs to the class of phenylpiperidine derivatives. The compound is commonly used as a research reagent in the fields of chemistry, pharmacology, and medicine.


Synthesis Analysis

The synthesis of “this compound” involves a multi-step reaction process. First, piperidine is reacted with sodium hydride to form 1-piperidinol. Then, the 1-piperidinol is reacted with 3-bromophenol to form 4-(3-Bromophenoxy)piperidine. Finally, 4-(3-Bromophenoxy)piperidine is reacted with hydrochloric acid to form this compound.


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H14BrNO.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13H,4-7H2;1H . This indicates that the compound consists of a piperidine ring attached to a bromophenol group via an ether linkage, along with a hydrochloride group.


Physical And Chemical Properties Analysis

“this compound” is a white crystalline solid compound with a melting point of 176-178 °C. It is soluble in water, methanol, and chloroform.

Scientific Research Applications

Physicochemical Properties and Spectroscopic Data

4-(3-Bromophenoxy)piperidine hydrochloride, as a structural relative of compounds in the phenylpiperidine series, shares some characteristics with known compounds like Paroxetine hydrochloride. Paroxetine, a phenylpiperidine derivative, is documented extensively for its physicochemical properties, spectroscopic data (1D and 2D NMR, UV, FT-IR, MS, PXRD), and stability, alongside its pharmacokinetics, metabolism, and pharmacological effects. Although not directly about this compound, this information can provide insights into similar compounds within the phenylpiperidine class (Germann, Ma, Han, & Tikhomirova, 2013).

Synthesis and Bioactivities

Studies on similar compounds have documented the synthesis of phenolic bis Mannich bases with structures similar to 4-(3-Bromophenoxy)piperidine. These compounds, including variants with bromine, have been evaluated for their cytotoxic and carbonic anhydrase enzyme inhibitory effects. Although the inhibition potency toward certain isoforms was low, these compounds demonstrated selectivity, which suggests potential for further development in pharmaceutical applications (Yamali, Gul, Sakagami, & Supuran, 2016).

Crystal and Molecular Structure

The crystal and molecular structure of related compounds, like 4-Piperidinecarboxylic acid hydrochloride, have been characterized through single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum, providing detailed structural insights. These studies detail the conformation of the piperidine ring and the interactions within the crystal structure, offering valuable information for the understanding of structurally related compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Stereoselective Synthesis

Research on the stereoselective synthesis of cis-3,4-disubstituted piperidines has explored the reactivity of 2-(2-mesyloxyethyl)azetidines, leading to the formation of various oxypiperidines. These studies not only provide a pathway for the preparation of disubstituted piperidines but also highlight the potential of these compounds as valuable templates in medicinal chemistry (Mollet, Catak, Waroquier, Van Speybroeck, D’hooghe, & de Kimpe, 2011).

Interaction with Proteins

Novel nitrogen-containing heterocycle bromophenols, structurally related to 4-(3-Bromophenoxy)piperidine, have been synthesized and their interaction with proteins, specifically the Keap1 protein, has been studied through molecular docking. This research provides insights into the cytoprotective activity of these compounds and their potential in drug development, highlighting the importance of the piperidine and bromophenol components in therapeutic applications (Feng, Wang, Gao, Ban, & Li, 2017).

Safety and Hazards

The compound is associated with certain safety hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary measures include avoiding contact with skin and eyes, and seeking medical advice if irritation occurs .

properties

IUPAC Name

4-(3-bromophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIUFMKPWZFLKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10663049
Record name 4-(3-Bromophenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1072944-50-3
Record name Piperidine, 4-(3-bromophenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072944-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Bromophenoxy)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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